

CSRM617 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: CSRM617 hydrochloride

Cat. No.: B15545474

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An In-depth Overview of the ONECUT2 Inhibitor for Prostate Cancer Research

This technical guide provides a comprehensive overview of **CSRM617 hydrochloride**, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).^{[1][2]} CSRM617 has emerged as a significant compound in the study of advanced prostate cancer, particularly in castration-resistant prostate cancer (CRPC), by targeting a key regulator of androgen receptor (AR) networks.^{[2][3]} This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, mechanism of action, experimental protocols, and relevant data presented in a clear, structured format.

Core Chemical Properties

CSRM617 hydrochloride is the salt form of CSRM617, which generally offers enhanced water solubility and stability for research applications.^[4] The compound's fundamental chemical properties are summarized below.

Property	Value	Reference
CAS Number	1353749-74-2	[1]
Free Base CAS Number	787504-88-5	[5]
Molecular Formula	C ₁₀ H ₁₄ ClN ₃ O ₅	[5][6]
Molecular Weight	291.69 g/mol	[5][7]
IUPAC Name	(E)-2-Amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propane hydrazide Hydrochloride	[5]
Purity	≥99%	[8]

Physicochemical and Handling Information

Proper handling and storage are crucial for maintaining the integrity of **CSRM617 hydrochloride**.

Property	Value	Reference
Appearance	Solid powder	[6]
Solubility	DMSO: 58 mg/mL (198.84 mM)	[7]
Water: 14 mg/mL	[7]	
Ethanol: Insoluble	[7]	
Storage (Powder)	-20°C for 3 years	[6][7]
Storage (In Solvent)	-80°C for 1 year	[6]

Mechanism of Action and Biological Activity

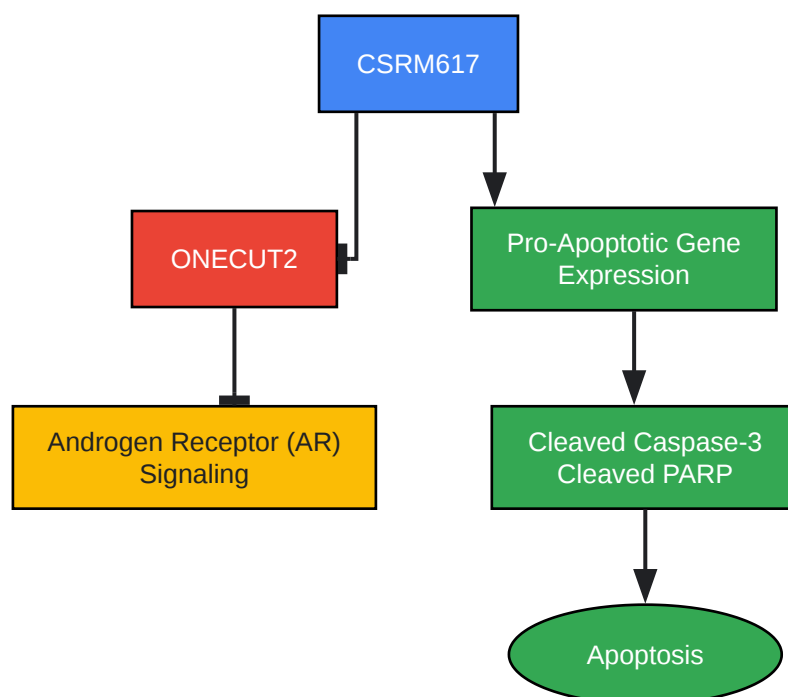
CSRM617 is a selective inhibitor of the transcription factor ONECUT2 (OC2), which acts as a master regulator of androgen receptor networks in metastatic castration-resistant prostate

cancer (mCRPC).[9] Unlike direct androgen receptor inhibitors, CSRM617 targets the OC2-HOX domain, to which it binds with a dissociation constant (K_d) of $7.43 \mu\text{M}$ in Surface Plasmon Resonance (SPR) assays.[1][3][10]

The inhibition of OC2 by CSRM617 leads to a cascade of downstream effects, ultimately resulting in apoptosis of prostate cancer cells.[1] Key aspects of its mechanism include:

- **Suppression of a Suppressor:** OC2 directly suppresses the androgen receptor transcriptional program. By inhibiting OC2, CSRM617 effectively removes this suppression.[2]
- **Induction of Apoptosis:** CSRM617 treatment leads to the appearance of cleaved Caspase-3 and PARP, which are key markers of apoptosis.[1][4][10]

The signaling pathway of CSRM617's action is visualized below.



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CSRM617 inhibits ONECUT2, leading to apoptosis.

In Vitro and In Vivo Efficacy

CSRM617 has demonstrated significant anti-cancer effects in both cell-based assays and animal models of prostate cancer.

In Vitro Activity

CSRM617 hydrochloride inhibits the growth of various prostate cancer cell lines and induces apoptosis in a concentration-dependent manner.[\[1\]](#)[\[8\]](#)

Cell Line	Assay	Concentration	Incubation Time	Effect	Reference
PC-3, 22RV1, LNCaP, C4-2	Cell Growth	0.01-100 μ M	48 hours	Inhibition of cell growth	[1] [11]
22Rv1	Apoptosis	10-20 μ M	48 hours	Induction of apoptosis	[1] [11]
22Rv1	Apoptosis	20 μ M	72 hours	Appearance of cleaved Caspase-3 and PARP	[1] [11]

In Vivo Activity

In preclinical animal studies, CSRM617 has been shown to inhibit tumor growth and metastasis.[\[9\]](#)

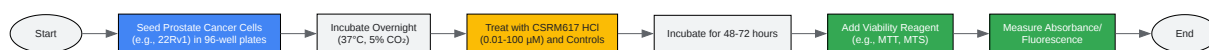
Animal Model	Dosage and Administration	Treatment Duration	Effect	Reference
SCID mice with 22Rv1 xenograft	50 mg/kg, oral administration, daily	20 days	Significant reduction in the onset and growth of diffuse metastases	[1] [8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments involving **CSRM617 hydrochloride**.

Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of **CSRM617 hydrochloride** on the viability of prostate cancer cells.



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